OD38

RIPK2 biochemical IC50 kinase assay

Researchers studying NOD2/RIPK2 signaling often require intermediate-potency inhibitors to avoid complete target saturation. OD38 (IC50 14.1 nM) fills this gap, providing a well-characterized chemical probe with documented off-target liabilities for controlled experimental design. • Validated cellular efficacy at 250 nM in HT29 cells and BMDMs; inhibits MDP-induced NF-κB and MAPK activation. • Documented TNKS2 off-target binding (IC50 690-2,300 nM) enables dual NOD2/WNT pathway interrogation. • Pairs with OD36 (IC50 5.3 nM) for macrocyclic SAR studies and benchmark comparisons.

Molecular Formula
Molecular Weight
CAS No. 1638644-63-9
Cat. No. B609713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOD38
CAS1638644-63-9
SynonymsOD38;  OD 38;  OD-38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OD38: RIPK2 Inhibitor Profile


OD38 is a macrocyclic small-molecule inhibitor developed using the Nanocyclix® platform, targeting receptor-interacting protein kinase 2 (RIPK2) with a reported biochemical IC50 of 14.1 nM against recombinant RIPK2 in radiometric kinase assays [1]. The compound is structurally defined by a C15H16N6O formula (MW: 296.33) and acts as an ATP-competitive inhibitor of the RIPK2 tyrosine kinase domain [2]. OD38 belongs to the broader class of RIPK2 kinase inhibitors—alongside agents including GSK583 (IC50 5 nM), WEHI-345 (IC50 130 nM), and OD36 (IC50 5.3 nM)—that are primarily employed as chemical probes for dissecting NOD2/RIPK2-dependent inflammatory signaling pathways [3]. While not a clinical-stage compound, OD38 serves as a research tool for interrogating RIPK2-mediated NF-κB and MAPK activation in cellular and potentially in vivo inflammation models [4].

OD38 Selectivity vs. Other RIPK2 Inhibitors


RIPK2 inhibitors exhibit substantial divergence in both biochemical potency and off-target binding profiles that precludes functional interchangeability. OD38 and its close analog OD36 (IC50 5.3 nM) were co-identified from the same Nanocyclix® screening campaign, yet OD38 demonstrates approximately 2.7-fold lower biochemical potency than OD36 while both compounds share the T95M gatekeeper mutation sensitivity profile [1]. More critically, crystallographic evidence confirms that OD38 binds with high affinity to the adenosine pocket of tankyrase 2 (TNKS2), with reported IC50 values ranging from 690 to 2,300 nM across multiple biochemical assays—an off-target liability not shared by RIPK2-selective probes such as WEHI-345 or the more extensively profiled GSK583 [2]. By contrast, GSK583 exhibits potent RIPK3 inhibition (IC50 16 nM) in biochemical assays but lacks tankyrase engagement, while WEHI-345 (IC50 130 nM) shows a distinct kinome selectivity fingerprint with minimal RIPK3 activity [3]. These target-engagement divergences mean that experimental outcomes—particularly those involving WNT/β-catenin signaling crosstalk or NOD2-mediated cytokine production—cannot be assumed equivalent across compounds. Selection must therefore be driven by the specific research question, desired selectivity window, and tolerance for known off-target activities.

OD38: Differentiation Evidence


RIPK2 Biochemical Potency Comparison

In direct head-to-head biochemical comparisons, OD38 demonstrates a RIPK2 IC50 of 14.1 nM, positioning it with intermediate potency between the more potent GSK583 (5 nM) and the less potent WEHI-345 (130 nM) [1]. This 14.1 nM value was derived from radiometric kinase assays using recombinantly expressed RIPK2 and a synthetic peptide substrate under standardized Nanocyclix® screening conditions [2].

RIPK2 biochemical IC50 kinase assay inhibitor potency radiometric assay

Nanocyclix® Macrocycle Potency Divergence

OD38 and OD36 represent structurally related macrocyclic compounds derived from the same Nanocyclix® screening campaign, yet they exhibit distinct biochemical potency against RIPK2. OD36 demonstrates an IC50 of 5.3 nM, which is 2.7-fold more potent than OD38 (14.1 nM) under identical assay conditions [1]. Both compounds were among 13 candidates screened from over 100 macrocyclic compounds, and both were identified as the two most effective RIPK2 blockers in cellular assays [2].

Nanocyclix macrocyclic kinase inhibitor RIPK2 structure-activity relationship OD36

Cellular Autophosphorylation Inhibition vs. Gefitinib

In cellular assays measuring RIPK2 tyrosine autophosphorylation in HEK293 cells, OD38 exhibited more potent inhibition than the reference compound Gefitinib [1]. While all three compounds tested (OD38, OD36, and Gefitinib) inhibited NOD2-mediated RIPK2 autophosphorylation at nanomolar concentrations, chemiluminescent quantification demonstrated that both OD38 and OD36 achieved greater potency than Gefitinib in this cellular context [2]. Note: The primary publication does not report discrete cellular IC50 values for this endpoint, only the relative ranking via CCD imager quantification.

RIPK2 autophosphorylation cellular efficacy NOD2 signaling HEK293 cells Gefitinib comparator

Gatekeeper Mutation (T95M) Sensitivity Profile

OD38 shares the T95M gatekeeper mutation sensitivity profile with Gefitinib, confirming its mode of action as an ATP-binding pocket inhibitor of RIPK2. Both OD38 and OD36 were unable to inhibit the T95M RIPK2 mutant, a mutation that constricts the ATP-binding pocket and prevents entry of ATP-competitive inhibitors [1]. This negative control experiment establishes that OD38's inhibitory activity is dependent on access to the ATP-binding site and not mediated through allosteric modulation or off-target pathways [2].

gatekeeper mutation T95M ATP-binding pocket kinase inhibitor resistance mechanism of action

Tankyrase 2 (TNKS2) Off-Target Engagement

Crystallographic and biochemical evidence establishes that OD38 binds to the adenosine pocket of human tankyrase 2 (TNKS2/ARTD6), with reported IC50 values ranging from 690 to 2,300 nM across four independent biochemical assays [1]. This represents an approximately 50- to 160-fold selectivity window for RIPK2 over TNKS2 (14.1 nM vs. 690–2,300 nM). Notably, this tankyrase off-target activity is absent in other RIPK2 chemical probes such as WEHI-345 and GSK583 [2], making OD38 unsuitable for experiments where TNKS2-mediated WNT/β-catenin signaling modulation would confound interpretation.

tankyrase TNKS2 off-target activity WNT signaling PARP kinase selectivity

MDP-Induced MAPK & NF-κB Signaling Inhibition

OD38 at 250 nM concentration effectively inhibits endogenous MDP-induced RIPK2 tyrosine autophosphorylation and downstream MAPK and NF-κB activation in both HT29 human colorectal adenocarcinoma cells and mouse bone marrow-derived macrophages (BMDMs) [1]. In these cellular assays, OD38 and OD36 demonstrated comparable efficacy in suppressing MDP-stimulated signaling cascades following overnight pretreatment [2].

MDP stimulation NF-κB activation MAPK signaling BMDM HT29 cells cellular pharmacodynamics

OD38: Application Scenarios


Intermediate-Potency RIPK2 Probe for NOD2 Signaling

When a research program requires RIPK2 inhibition without complete target saturation, OD38 (IC50 14.1 nM) provides an intermediate potency option between the highly potent GSK583 (5 nM) and the weaker WEHI-345 (130 nM) [1]. This makes OD38 particularly suitable for dose-response experiments exploring partial target engagement or for cellular assays where supra-physiological kinase inhibition would obscure nuanced signaling dynamics. The validated cellular efficacy at 250 nM in HT29 cells and BMDMs confirms functional MDP-induced NF-κB and MAPK pathway blockade [2].

Macrocyclic Inhibitor Benchmarking (Nanocyclix®)

OD38 and its co-identified analog OD36 (IC50 5.3 nM) serve as a paired macrocycle set for structure-activity relationship (SAR) studies of Nanocyclix®-derived RIPK2 inhibitors [1]. The 2.7-fold potency difference between these structurally related macrocycles provides an internal comparator for investigating how subtle structural modifications within the macrocyclic scaffold impact kinase binding, selectivity, and cellular permeability. Both compounds share the T95M gatekeeper mutation sensitivity profile, confirming conserved ATP-binding pocket engagement [2].

Dual RIPK2/Tankyrase Pharmacology

OD38's documented off-target binding to tankyrase 2 (TNKS2 IC50 690–2,300 nM) makes it a dual-target tool compound for investigating the intersection of RIPK2-driven NOD2 signaling and TNKS2-mediated WNT/β-catenin pathway modulation [1]. In disease models where both pathways are implicated—such as certain inflammatory bowel disease or fibrosis settings—OD38 may recapitulate polypharmacology effects not observed with RIPK2-selective probes like WEHI-345. Conversely, this liability must be carefully controlled in experiments requiring exclusive RIPK2 inhibition [2].

Comparator for Novel RIPK2 Inhibitor Evaluation

As a well-characterized, commercially available RIPK2 inhibitor with published biochemical IC50 (14.1 nM), cellular efficacy data, and defined off-target profile, OD38 serves as a suitable reference compound for benchmarking novel RIPK2 inhibitor candidates [1]. Its intermediate potency tier and documented tankyrase liability provide a useful comparator context when assessing the selectivity and potency improvements of next-generation RIPK2 chemical probes [2].

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